(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, and is substituted with bromine, methoxy, and dichlorophenyl groups. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-methoxybenzaldehyde with 2,4-dichlorophenylthiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the final thiazolo[3,2-b][1,2,4]triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the bromine or chlorine substituents, leading to dehalogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formylbenzylidene derivatives, while nucleophilic substitution can introduce various alkyl or aryl groups at the halogen sites.
Scientific Research Applications
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. For example, its potential anticancer activity may be attributed to its ability to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar aromatic substitution patterns but different core structure.
(NH4)2S and (NH4)2S2: Compounds with similar sulfur-containing heterocycles but different substituents and applications.
Uniqueness
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of bromine, methoxy, and dichlorophenyl substituents on the thiazolo[3,2-b][1,2,4]triazole core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
606953-99-5 |
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Molecular Formula |
C18H10BrCl2N3O2S |
Molecular Weight |
483.2 g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H10BrCl2N3O2S/c1-26-14-5-2-10(19)6-9(14)7-15-17(25)24-18(27-15)22-16(23-24)12-4-3-11(20)8-13(12)21/h2-8H,1H3/b15-7+ |
InChI Key |
SRVHKPFNFXIUHX-VIZOYTHASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
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